molecular formula C13H19N3O3S B11836092 N'-(Azepane-2-carbonyl)benzenesulfonohydrazide

N'-(Azepane-2-carbonyl)benzenesulfonohydrazide

Cat. No.: B11836092
M. Wt: 297.38 g/mol
InChI Key: NXCCIHWMDIDSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(Azepane-2-carbonyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H19N3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azepane ring, a benzenesulfonyl group, and a hydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Azepane-2-carbonyl)benzenesulfonohydrazide typically involves the reaction of azepane-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-(Azepane-2-carbonyl)benzenesulfonohydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(Azepane-2-carbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(Azepane-2-carbonyl)benzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and diabetes.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(Azepane-2-carbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzenesulfonyl)azepane-2-carbohydrazide
  • N-(Benzenesulfonyl)azepane-2-carboxamide

Uniqueness

N’-(Azepane-2-carbonyl)benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N'-(benzenesulfonyl)azepane-2-carbohydrazide

InChI

InChI=1S/C13H19N3O3S/c17-13(12-9-5-2-6-10-14-12)15-16-20(18,19)11-7-3-1-4-8-11/h1,3-4,7-8,12,14,16H,2,5-6,9-10H2,(H,15,17)

InChI Key

NXCCIHWMDIDSLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C(=O)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.